molecular formula C12H16Cl2O B14349146 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene CAS No. 91512-65-1

1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene

Cat. No.: B14349146
CAS No.: 91512-65-1
M. Wt: 247.16 g/mol
InChI Key: KGLZPSRIHZQTQV-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, ethoxy, and a chlorinated isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene typically involves the chlorination of 2-ethoxybenzene followed by the introduction of the chlorinated isopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing chlorine.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated or dechlorinated derivatives.

Scientific Research Applications

1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and ethoxy groups can influence its binding affinity and reactivity, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-ethoxybenzene: Lacks the chlor

Properties

CAS No.

91512-65-1

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

1-chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene

InChI

InChI=1S/C12H16Cl2O/c1-4-15-11-9(12(2,3)8-13)6-5-7-10(11)14/h5-7H,4,8H2,1-3H3

InChI Key

KGLZPSRIHZQTQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1Cl)C(C)(C)CCl

Origin of Product

United States

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